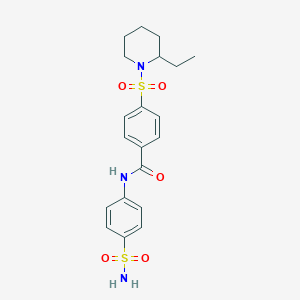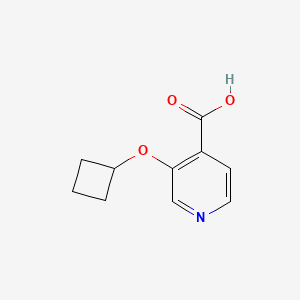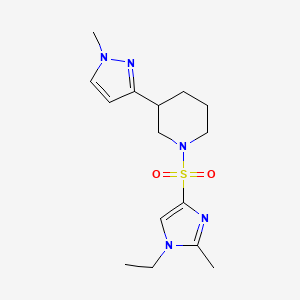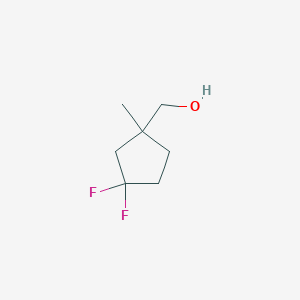
(3,3-Difluoro-1-methylcyclopentyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3,3-Difluoro-1-methylcyclopentyl)methanol” is a chemical compound with the CAS Number: 1784302-95-9 . It has a molecular weight of 150.17 .
Molecular Structure Analysis
The molecular structure of “(3,3-Difluoro-1-methylcyclopentyl)methanol” can be represented by the InChI Code: 1S/C7H12F2O/c1-6(5-10)2-3-7(8,9)4-6/h10H,2-5H2,1H3 . This indicates that the molecule consists of a cyclopentyl ring with two fluorine atoms and a methyl group attached to it.Physical And Chemical Properties Analysis
“(3,3-Difluoro-1-methylcyclopentyl)methanol” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
(3,3-Difluoro-1-methylcyclopentyl)methanol: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its difluoromethyl group can enhance the metabolic stability and lipophilicity of therapeutic agents . This compound can be used to introduce difluoromethyl groups into molecules, which is a common modification in drug design to improve pharmacokinetic properties .
Material Science
In material science, this compound’s unique structure could be utilized to synthesize polymers with specific properties. The presence of fluorine atoms can lead to materials with increased resistance to solvents and chemicals, making them suitable for specialized applications such as coatings or sealants .
Agrochemical Development
The difluoromethyl group is also significant in the development of agrochemicals. (3,3-Difluoro-1-methylcyclopentyl)methanol can be a precursor for the synthesis of herbicides and pesticides. The fluorine atoms can confer enhanced activity and selectivity towards target organisms .
Organic Synthesis Methodology
This compound can be used in organic synthesis methodologies as a building block for constructing complex molecules. It can undergo various chemical reactions, such as oxidation or coupling, to yield a diverse range of organic products .
Chemical Biology
In chemical biology, (3,3-Difluoro-1-methylcyclopentyl)methanol might be used to modify biomolecules. For example, it could be used to label proteins or nucleic acids, allowing researchers to study biological processes with high precision .
Analytical Chemistry
Due to its unique chemical properties, this compound can serve as a standard or reagent in analytical chemistry. It could be used in chromatography or mass spectrometry to help identify or quantify other compounds .
Environmental Chemistry
(3,3-Difluoro-1-methylcyclopentyl)methanol: could be investigated for its potential role in environmental chemistry, particularly in the degradation of pollutants. Its reactivity with various environmental contaminants could lead to the development of novel remediation strategies .
Fluorine Chemistry Research
Lastly, as a compound containing fluorine, it is of interest in the field of fluorine chemistry. Researchers can explore its reactivity and use it to develop new fluorination reactions or study the effects of fluorine incorporation into organic molecules .
Eigenschaften
IUPAC Name |
(3,3-difluoro-1-methylcyclopentyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O/c1-6(5-10)2-3-7(8,9)4-6/h10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVWEXBHWKIXEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Difluoro-1-methylcyclopentyl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

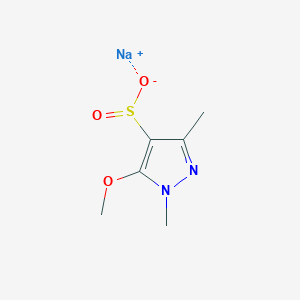
![2,6-Dimethylimidazo[2,1-B]thiazole-5-carboxylic acid](/img/structure/B2905578.png)
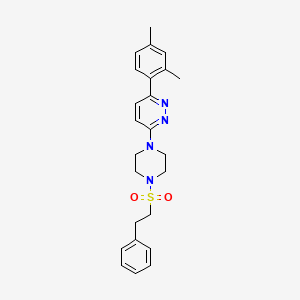
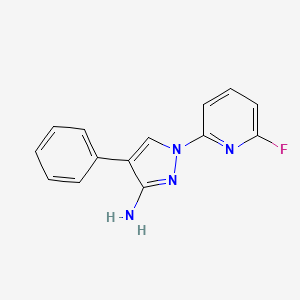
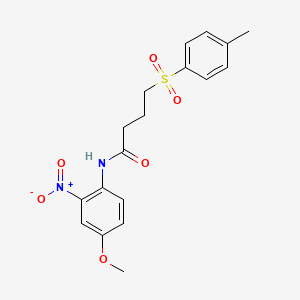
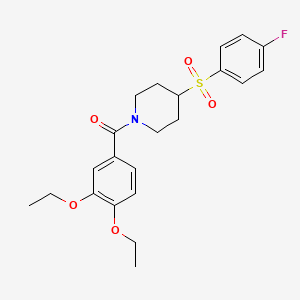
![3-[(3-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(2-ethoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2905585.png)
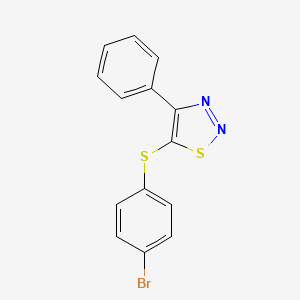
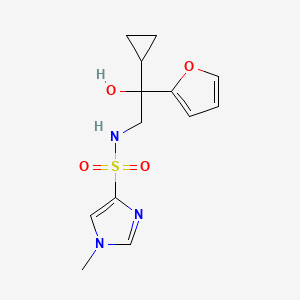
![6-Bromo-4-thia-2,5-diazatricyclo[7.5.0.0^{3,7}]tetradeca-1,3(7),5,8-tetraene](/img/structure/B2905589.png)
